

# Application Note: Asymmetric Synthesis of $\beta$ -Blockers Using Chiral Glycidol

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Glycidol*

Cat. No.: *B123203*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, process chemistry, and pharmaceutical development.

**Abstract:** This document provides a detailed technical guide on the application of chiral **glycidol** as a pivotal C3 synthon for the asymmetric synthesis of  $\beta$ -adrenergic receptor antagonists ( $\beta$ -blockers). The majority of the therapeutic activity of these drugs resides in a single enantiomer, typically the (S)-enantiomer, rendering stereoselective synthesis a critical aspect of their manufacturing and development. We will explore the fundamental reaction mechanisms, provide detailed, field-tested protocols for the synthesis of key  $\beta$ -blockers such as (S)-Propranolol and (S)-Atenolol, and discuss robust analytical methods for the validation of enantiomeric purity. Furthermore, we will touch upon advanced strategies like kinetic resolution and the regulatory landscape governing chiral pharmaceuticals.

## Introduction: The Imperative of Chirality in $\beta$ -Blockers

$\beta$ -blockers are a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and cardiac arrhythmias.<sup>[1]</sup> Their mechanism of action involves the competitive antagonism of catecholamines like epinephrine at  $\beta$ -adrenergic receptors.<sup>[2]</sup> These receptors are classified into subtypes, primarily  $\beta$ 1, located mainly in the heart and kidneys, and  $\beta$ 2, found in the lungs, vascular smooth muscle, and other tissues.<sup>[3][4]</sup>

The molecular structure of most  $\beta$ -blockers contains a stereocenter within the 3-(aryloxy)-1-(alkylamino)-2-propanol backbone. It is a well-established principle in pharmacology that stereoisomers can exhibit significantly different biological activities. For  $\beta$ -blockers, the (S)-enantiomer is typically responsible for the vast majority of the receptor-blocking activity, while the (R)-enantiomer is often significantly less active or may contribute to side effects.<sup>[5][6]</sup> For instance, (S)-propranolol is approximately 100 times more potent than its (R)-enantiomer.<sup>[7]</sup>

This pharmacological disparity necessitates the production of  $\beta$ -blockers as single enantiomers. The U.S. Food and Drug Administration (FDA) has established policies that require the stereoisomeric composition of a chiral drug to be known and justified, encouraging the development of single enantiomers over racemic mixtures where appropriate.<sup>[8][9][10]</sup> Asymmetric synthesis, which creates a chiral product from an achiral or prochiral starting material, is therefore the preferred strategy over classical resolution of racemates.<sup>[11][12]</sup>

Chiral **glycidol**, available as both (R) and (S) enantiomers, is an exceptionally valuable and versatile chiral building block for this purpose. Its strained three-membered epoxide ring is primed for regioselective nucleophilic attack, allowing for the efficient and stereocontrolled installation of the characteristic amino alcohol side chain of  $\beta$ -blockers.

## Core Strategy: Epoxide Ring-Opening as the Key Stereochemical Step

The fundamental reaction in the synthesis of  $\beta$ -blockers from chiral **glycidol** is the nucleophilic ring-opening of the epoxide. This reaction can be divided into two key steps:

- Formation of an Aryl Glycidyl Ether: A phenol is deprotonated with a base to form a phenoxide, which then acts as a nucleophile, attacking the chiral **glycidol** or a derivative (like a glycidyl tosylate or epichlorohydrin).
- Aminolysis: The resulting aryl glycidyl ether undergoes a second nucleophilic attack, this time by an appropriate amine (e.g., isopropylamine), to open the epoxide ring and form the final 1-amino-2-propanol structure.

The stereochemical integrity of the process hinges on the SN2 mechanism of these ring-opening reactions. When an amine attacks the terminal, less sterically hindered carbon of the epoxide, it does so with inversion of configuration at that center. Therefore, to synthesize the

therapeutically active (S)- $\beta$ -blocker, one must start with the corresponding (R)-**glycidol** derivative.[13]

## Mechanism of Amine-Mediated Epoxide Ring Opening

The ring-opening of the aryl glycidyl ether intermediate with an amine, such as isopropylamine, proceeds via an SN2 mechanism. Under neutral or basic conditions, the amine directly attacks one of the epoxide carbons. Due to steric hindrance, the attack preferentially occurs at the terminal (C1) carbon, which is less substituted. This regioselectivity is crucial for the formation of the desired 2-hydroxy-3-aminopropoxy structure.

Caption: Mechanism of regioselective epoxide ring opening.

## Case Study 1: Asymmetric Synthesis of (S)-Propranolol

(S)-Propranolol is a non-selective  $\beta$ -blocker. The synthesis starts from  $\alpha$ -naphthol and a chiral C3 synthon derived from (R)-**glycidol**. A common and efficient approach is to use (R)-epichlorohydrin, which generates the required epoxide intermediate in situ.

## Synthetic Workflow for (S)-Propranolol

Caption: Workflow for the asymmetric synthesis of (S)-Propranolol.

## Protocol 3.1: Synthesis of (S)-Propranolol

This protocol is adapted from established industrial methods that prioritize efficiency and stereochemical control.[6]

Step 1: Synthesis of ( $\pm$ )-1-(Naphthyoxy)-2,3-epoxypropane (For context, the racemic synthesis is often performed first, followed by resolution, but this step can be adapted for an asymmetric approach).

- To a stirred solution of  $\alpha$ -naphthol (14.4 g, 0.1 mol) and powdered potassium hydroxide (5.6 g, 0.1 mol) in 100 mL of dimethyl sulfoxide (DMSO), add epichlorohydrin (13.8 g, 0.15 mol) dropwise at room temperature.

- Continue stirring the mixture at room temperature for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the  $\alpha$ -naphthol spot disappears.
- Quench the reaction by pouring the mixture into 500 mL of cold water.
- Extract the aqueous layer with ethyl acetate (3 x 150 mL).
- Combine the organic layers, wash with 5% aqueous sodium hydroxide solution (2 x 100 mL) to remove any unreacted phenol, followed by a brine wash (1 x 100 mL).
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic glycidyl ether. Purification can be achieved by column chromatography if necessary.

### Step 2: Kinetic Resolution and Synthesis of (S)-Propranolol

A more advanced and direct route to the enantiomerically pure product involves a kinetic resolution of the intermediate glycidyl ether.[\[6\]](#)[\[14\]](#)

- Dissolve the racemic 1-(naphthoxy)-2,3-epoxypropane (10.0 g, 50 mmol) in 2-butanone (100 mL).
- Add  $Zn(NO_3)_2$  (0.5 mol eq.) and (+)-tartaric acid (1 mol eq.) to the solution and stir for 15 minutes to form the chiral resolving agent complex.[\[13\]](#)[\[14\]](#)
- Add isopropylamine (20 mL, excess) to the reaction mixture.
- Heat the mixture to reflux (approx. 80°C) for 2-3 hours. The chiral complex will preferentially catalyze the ring-opening of the (R)-epoxide, leaving the (S)-epoxide to react at a much slower rate, but the final product desired is from the (R)-epoxide reacting. The overall reaction yields (S)-propranolol.
- After cooling, remove the solvent under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with water and brine.
- Dry over anhydrous sodium sulfate and concentrate to give crude (S)-propranolol.

- Purify the product by recrystallization from hexane to yield white crystals.

Expected Yield: ~85-92% Expected Enantiomeric Excess (ee): >98%

## Characterization and Quality Control

- <sup>1</sup>H NMR: The structure should be confirmed by proton NMR spectroscopy. Key signals include the aromatic protons of the naphthyl group, the methine proton of the CH-OH group, and the characteristic doublet for the isopropyl methyl groups.[15]
- Chiral HPLC: Enantiomeric excess must be determined by chiral HPLC.[16][17]
- Optical Rotation: Measurement of the specific rotation should be consistent with literature values for (S)-Propranolol.

## Case Study 2: Asymmetric Synthesis of (S)-Atenolol

(S)-Atenolol is a  $\beta_1$ -selective (cardioselective) blocker. Its synthesis follows a similar pathway, starting from 2-(4-hydroxyphenyl)acetamide. The key is the stereoselective reaction with an (R)-C3 chiral synthon to yield the desired (S)-product.

## Synthetic Workflow for (S)-Atenolol

Caption: Workflow for the asymmetric synthesis of (S)-Atenolol.

### Protocol 4.1: Synthesis of (S)-Atenolol

This protocol utilizes a phase transfer-catalyzed reaction in an aqueous medium, which is a greener and often more efficient approach for the initial etherification.[18]

#### Step 1: Synthesis of the (R)-Glycidyl Ether Intermediate

- Cool a mixture of (R)-epichlorohydrin (1.5 mol equivalent) and water to between -7°C and -4°C.
- Separately, prepare a solution of 2-(4-hydroxyphenyl)acetamide (1.0 mol equivalent) and a phase transfer catalyst (PTC) such as benzyltrimethylammonium chloride (approx. 0.01 eq) in aqueous sodium hydroxide (1.0 mol equivalent).

- Slowly add the cold aqueous phenoxide solution to the stirred (R)-epichlorohydrin mixture over 4-5 hours, maintaining the temperature strictly between -7°C and -4°C.[18] Maintaining this low temperature is critical to prevent racemization and maximize optical purity.
- Continue stirring for an additional 48-60 hours at this temperature.
- Upon reaction completion, the intermediate glycidyl ether can be extracted using a suitable organic solvent (e.g., toluene) and used directly in the next step.

#### Step 2: Aminolysis to form (S)-Atenolol

- To the solution of the (R)-glycidyl ether intermediate from the previous step, add an excess of isopropylamine (aqueous solution).
- Allow the reaction to proceed at a controlled temperature of 10°C to 40°C until the epoxide is fully consumed (monitor by TLC or HPLC).
- Upon completion, acidify the reaction mixture with HCl to form the hydrochloride salt of (S)-atenolol, which will precipitate from the aqueous solution.
- Filter the precipitate, wash with cold water, and dry.
- To obtain the free base, the salt can be dissolved in water and basified with NaOH to a pH of ~12.5, causing the (S)-atenolol free base to precipitate. Filter, wash with water, and dry to get the final product.[18]

Expected Yield: ~75-80% Expected Enantiomeric Excess (ee): >99%

## Advanced Strategy: Hydrolytic Kinetic Resolution (HKR)

An alternative and powerful method for accessing enantiopure epoxides is the Jacobsen Hydrolytic Kinetic Resolution (HKR).[19][20] This method resolves a racemic terminal epoxide using a chiral (salen)Co(III) catalyst and water as the nucleophile. One enantiomer of the epoxide is selectively hydrolyzed to the corresponding diol, leaving the other, unreacted epoxide enantiomer in high enantiomeric excess.[21][22]

For  $\beta$ -blocker synthesis, one would prepare a racemic aryl glycidyl ether and then subject it to HKR. For example, using an (R,R)-(salen)Co catalyst, the (R)-glycidyl ether would be preferentially hydrolyzed, leaving the desired (S)-glycidyl ether, which can then be isolated and reacted with an amine.

## Protocol 5.1: HKR of Racemic 2-((4-Acetamidophenoxy)methyl)oxirane

- To a racemic mixture of the terminal epoxide (1.0 eq), add the (R,R)-salen Co(III)OAc catalyst (0.005 eq, 0.5 mol%).[\[23\]](#)
- Add water (0.5 - 0.7 eq) to the reaction mixture. The reaction can often be run neat (without solvent) or in a minimal amount of a solvent like THF.
- Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by chiral HPLC to track the ee of the remaining epoxide.
- Once the desired ee is reached (typically >99% for the unreacted epoxide at ~50% conversion), the reaction is stopped.
- The unreacted (S)-epoxide can be separated from the (R)-diol product by standard column chromatography on silica gel.[\[23\]](#)
- The isolated, enantiopure (S)-epoxide is then carried forward to the aminolysis step as described previously to produce (R)-Atenolol. To get (S)-Atenolol, one would need the (R)-epoxide, which could be obtained by using the (S,S)-salen Co catalyst.

## Analytical Methodologies for Chiral Purity Determination

Self-validation of any asymmetric synthesis protocol is paramount. The primary metric for success is the enantiomeric excess (ee) of the final product, which is almost exclusively determined by chiral chromatography.

## Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.[\[7\]](#)[\[24\]](#)

| Parameter    | Propranolol Analysis                                      | Atenolol/Bisoprolol Analysis                                  | Reference                                                          |
|--------------|-----------------------------------------------------------|---------------------------------------------------------------|--------------------------------------------------------------------|
| Column       | Chiralcel OD-H or Chiral ART Cellulose-SC                 | Chirobiotic V or similar macrocyclic glycopeptide CSP         | <a href="#">[16]</a> , <a href="#">[25]</a> , <a href="#">[24]</a> |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1 v/v/v) | Methanol/Acetic Acid/Triethylamine (e.g., 100:0.2:0.15 v/v/v) | <a href="#">[16]</a> , <a href="#">[24]</a>                        |
| Flow Rate    | 0.5 - 1.0 mL/min                                          | 0.5 mL/min                                                    | <a href="#">[24]</a> , <a href="#">[25]</a>                        |
| Temperature  | 25 - 45 °C                                                | 45 °C                                                         | <a href="#">[24]</a> , <a href="#">[25]</a>                        |
| Detection    | UV at 290 nm                                              | UV at 226 nm or 275 nm                                        | <a href="#">[16]</a> , <a href="#">[24]</a>                        |

**Sample Preparation:** A dilute solution of the final product (~0.1 mg/mL) is prepared in the mobile phase or a compatible solvent. The enantiomeric excess is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: ee (%) = |(Area E1 - Area E2) / (Area E1 + Area E2)| \* 100.

## Conclusion

Chiral **glycidol** and its derivatives are indispensable tools in the modern, stereoselective synthesis of  $\beta$ -blockers. The methodologies presented herein, from direct synthesis using chiral synthons to advanced kinetic resolution techniques, provide robust and reproducible pathways to enantiomerically pure active pharmaceutical ingredients. The key to a successful synthesis lies not only in the precise execution of the reaction protocols but also in the rigorous application of analytical techniques, such as chiral HPLC, to validate the stereochemical outcome. By understanding the underlying mechanisms and adhering to these detailed

procedures, researchers and drug development professionals can efficiently produce high-purity chiral  $\beta$ -blockers that meet the stringent requirements of the pharmaceutical industry.

## References

- Perez, M. V. (n.d.). Beta-blockers: Historical Perspective and Mechanisms of Action. American Journal of Cardiovascular Drugs.
- Dr.Oracle. (2025). What is the mechanism of action of beta (beta) blockers? Dr.Oracle.
- (n.d.). 9.7 Industrial Applications of the Jacobsen Hydrolytic Kinetic Resolution Technology.
- Wikipedia. (n.d.). Beta blocker.
- Lee, S. Y., et al. (n.d.). 1H-NMR and HPLC analysis on the chiral discrimination of  $\beta$ -blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Korea Science.
- Tucker, W. D., et al. (n.d.). Beta Blockers. StatPearls - NCBI Bookshelf.
- Ninja Nerd. (2020, April 14). Beta Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications. YouTube.
- Lee, S. Y., et al. (2021, March 6). H-NMR and HPLC analysis on the chiral discrimination of  $\beta$ -blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. ResearchGate.
- Agrawal, Y. K., & Patel, R. N. (2005). Chiral chromatographic separation of beta-blockers. Journal of Chromatography B, 820(1), 23-31.
- Wang, R., et al. (n.d.). Progress in the Enantioseparation of  $\beta$ -Blockers by Chromatographic Methods. MDPI.
- Perko, T., et al. (n.d.). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. PMC - PubMed Central.
- (n.d.). FDA issues flexible policy on chiral drugs. ACS Publications - American Chemical Society.
- (n.d.). Oxiranecarboxylic Acid, Methyl Ester, (2S). Organic Syntheses Procedure.
- (2025). Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)CoIII complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols. ResearchGate.
- The Organic Chemistry Tutor. (2022, September 12). Jacobsen HKR - The best reaction in organic chemistry? YouTube.
- Kumar, A., et al. (2013, March 5). Asymmetric synthesis of propranolol, naftopidil and (R)-monobutyryl using a glycerol desymmetrization strategy. SciELO.
- (2025). Concise synthesis of (S)-(-)-propranolol: Using acid catalysed kinetic resolution. ResearchGate.

- (2025). Asymmetric Organocatalytic Efficiency of Synthesized Chiral  $\beta$ -Amino Alcohols in Ring-Opening of **Glycidol** with Phenols. ResearchGate.
- Szymańska, E., et al. (2025).  $^1\text{H}$  and  $^{13}\text{C}$  NMR characteristics of  $\beta$ -blockers. ResearchGate.
- (2015, October 1). Chiral Separation of Beta Blocker Pindolol Enantiomers. LCGC International.
- (n.d.). Synthesis of (R)- and (S)-epichlorohydrin. The Journal of Organic Chemistry.
- (2025). Fast and sensitive analysis of beta blockers by ultra-highperformance liquid chromatography coupled with ultrahigh-resolution TOF mass spectrometry. ResearchGate.
- (n.d.). Concise synthesis of (S)-(-)-Propranolol: Using acid catalysed kinetic resolution. JOCPR.
- (n.d.). A Facile Synthesis of (S) – (-) – Propranolol. Journal of Sciences, Islamic Republic of Iran.
- (n.d.). Scheme 8. Synthesis of (R)-atenolol (R-6). ResearchGate.
- Perko, T., et al. (2020, March). Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters. ResearchGate.
- (n.d.). Asymmetric Organocatalytic Efficiency of Synthesized Chiral  $\beta$ -Amino Alcohols in Ring-Opening of **Glycidol** with Phenols. Semantic Scholar.
- FDA. (1992, May 1). Development of New Stereoisomeric Drugs.
- Maguire, M., et al. (n.d.). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. PubMed Central.
- Morden, K. A., et al. (n.d.). UPLC/MS for the identification of beta-blockers. PubMed.
- (2025). New Process for Producing Epichlorohydrin via Glycerol Chlorination. ResearchGate.
- Tamatam, R., & Shin, D. (2023, February 22). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. MDPI.
- Linder, J., et al. (n.d.). Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate. PMC - NIH.
- Bose, D. S., et al. (n.d.). Application of kinetic resolution using HCS as chiral auxiliary: novel synthesis of beta-blockers (S)-betaxolol and (S)-metoprolol. PubMed.
- (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry.
- (n.d.). Synthesis and Characterization of Glycidyl Azide Polymers Using Isotactic and Chiral Poly(epichlorohydrin)s. Macromolecules - ACS Publications.
- Tamatam, R., & Shin, D. (2023, February 22). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016-2020): A Recapitulation of Chirality. PubMed.
- (2025). Organocatalytic enantioselective synthesis of  $\beta$ -blockers: ( S)-propranolol and ( S)-naftopidil. ResearchGate.

- (2025). An efficient asymmetric synthesis of (S)-atenolol: Using hydrolytic kinetic resolution. ResearchGate.
- (n.d.). CN103739512A - Method for preparing (S) -atenolol. Google Patents.
- (n.d.). US6982349B1 - Process for producing atenolol of high optical purity. Google Patents.
- (n.d.). WO2009016149A2 - Process for manufacturing **glycidol**. Google Patents.
- (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. *Journal of Synthetic Chemistry*.
- (n.d.). Ring-opening mechanism of epoxides with alcohol and tertiary amines. RSC Publishing.
- (2025). Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. ResearchGate.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [jmedchem.com](http://jmedchem.com) [jmedchem.com]
- 2. [droracle.ai](http://droracle.ai) [droracle.ai]
- 3. Beta blocker - Wikipedia [[en.wikipedia.org](http://en.wikipedia.org)]
- 4. Beta Blockers - StatPearls - NCBI Bookshelf [[ncbi.nlm.nih.gov](http://ncbi.nlm.nih.gov)]
- 5. [scielo.br](http://scielo.br) [scielo.br]
- 6. [jocpr.com](http://jocpr.com) [jocpr.com]
- 7. [mdpi.com](http://mdpi.com) [mdpi.com]
- 8. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]
- 9. Development of New Stereoisomeric Drugs | FDA [[fda.gov](http://fda.gov)]
- 10. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 11. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality [[mdpi.com](http://mdpi.com)]

- 12. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016-2020): A Recapitulation of Chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. koreascience.kr [koreascience.kr]
- 17. Chiral chromatographic separation of beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. US6982349B1 - Process for producing atenolol of high optical purity - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chromatographyonline.com [chromatographyonline.com]
- To cite this document: BenchChem. [Application Note: Asymmetric Synthesis of  $\beta$ -Blockers Using Chiral Glycidol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b123203#using-chiral-glycidol-for-asymmetric-synthesis-of-beta-blockers>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)